molecular formula C7H8O2 B050105 Guaiacol CAS No. 8021-39-4

Guaiacol

Cat. No. B050105
CAS RN: 8021-39-4
M. Wt: 124.14 g/mol
InChI Key: LHGVFZTZFXWLCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of guaiacol has evolved to improve yields and reduce reaction times. One method involves the methylation of catechol with dimethyl sulfate, offering satisfactory results (Ji Wei, 2002). Another approach utilizes dimethyl carbonate and catechol under specific conditions, such as a 1:3 ratio and 150 ℃ temperature, achieving a transformation efficiency of catechol to guaiacol of 37.6% (Liu Xi-mei, 2004).

Molecular Structure Analysis

Guaiacol's molecular structure, characterized by a methoxy group and a hydroxyl group attached to a benzene ring, is crucial for its chemical behavior and synthesis pathways. This structure facilitates various chemical reactions, including O-methylation, crucial for synthesizing guaiacol and its derivatives.

Chemical Reactions and Properties

Guaiacol undergoes various chemical reactions, including catalytic deoxygenation using methane, showcasing its versatility in chemical transformations (Yang Xiao & A. Varma, 2015). Additionally, its reactivity enables the synthesis of complex molecules, such as guaiane-type sesquiterpenoids, through diastereoselective epoxidation (An-Cheng Huang et al., 2014).

Physical Properties Analysis

Guaiacol's physical properties, including its boiling point, solubility, and vapor pressure, are influenced by its molecular structure. These properties are critical for its application in various industries, affecting its handling, storage, and application in synthesis processes.

Chemical Properties Analysis

The chemical properties of guaiacol, such as its reactivity with different chemical agents and under various conditions, are essential for its wide range of applications. Its ability to undergo deoxygenation, oxidation, and other transformations makes it a valuable chemical in synthetic chemistry.

Scientific Research Applications

1. Fungicidal Activity Against Fungal Growth

  • Summary of Application : Guaiacol has been found to exert inhibitory effects against mycelial growth, conidial formation and germination, and deoxynivalenol (DON) biosynthesis in Fusarium graminearum in a dose-dependent manner .
  • Methods of Application : The antifungal effects of guaiacol may be attributed to its capability to cause damage to the cell membrane by disrupting Ca 2+ transport channels .
  • Results or Outcomes : The median effective concentration (EC 50) value of guaiacol for the standard F. graminearum strain PH-1 was 1.838 mM .

2. Production of High-Value Chemicals

  • Summary of Application : Guaiacol is considered as an important raw material for the syntheses of many value-added chemicals, such as spices (vanillin, veratraldehyde and eugenol), pesticides, drugs (eugenol, potassium guaiacolsulfonate, guaifenesin, berberine, and isoprenaline), and a plant growth regulator (2-methoxy-5-nitrophenol sodium salt) .
  • Methods of Application : Current production of guaiacol is mainly based on the methylation of catechol which is an expensive downstream chemical from fossil resources, using additional methylation reagents, for example, methanol and methyl chloride .
  • Results or Outcomes : Using lignin as a cheap and renewable feedstock to produce guaiacol has considerable potential, and can decrease the dependence on fossil resources for producing this important chemical .

3. Production of Bio-Based Benzoxazine Composite Material

  • Summary of Application : Guaiacol and amine were used to instead of bisphenol A and aniline to produce a high-performance bio-based benzoxazine composite material .
  • Methods of Application : The experiment used biomass materials guaiacol and amine to replace petroleum-based raw materials .
  • Results or Outcomes : This could provide guidance for researchers in replacing petroleum-based raw materials with low-cost and pollution-free biomass materials directly obtained from nature .

4. Dental Pulp Sedation

  • Summary of Application : Guaiacol is used in traditional dental pulp sedation .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : Guaiacol has the property of inducing cell proliferation .

5. Antioxidant

  • Summary of Application : Guaiacol is a natural antioxidant that has been widely used in pharmaceutical and food preservation applications .
  • Methods of Application : The antioxidant effects of guaiacol may be attributed to its capability to scavenge reactive oxygen radicals .
  • Results or Outcomes : Guaiacol displays activity against deoxynivalenol (DON) production by modulating the oxidative response in Fusarium graminearum .

6. Production of Flavorants and Aromas

  • Summary of Application : Guaiacol is often used to produce a variety of fragrances, including those incorporated in synthetic sandalwood .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : The specific results or outcomes are not mentioned in the source .

7. Photodecay in Ice

  • Summary of Application : The photodecay of guaiacol is faster in ice, and even more rapid on ice, than in aqueous solution .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : These results indicate some chemicals in/on snow degrade faster than previously known, reducing their environmental lifetimes .

8. Expectorant, Antiseptic, and Local Anesthetic

  • Summary of Application : Guaiacol is used medicinally as an expectorant, antiseptic, and local anesthetic .
  • Methods of Application : The specific methods of application are not mentioned in the source .
  • Results or Outcomes : Guaiacol is a potent scavenger of reactive oxygen radicals and its radical scavenging activity may be associated with its effect on cell proliferation .

Safety And Hazards

Guaiacol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, harmful if swallowed, and causes skin and eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Guaiacol has been found to have fungicidal activity against fungal growth and deoxynivalenol production in Fusarium graminearum . This suggests potential applications in the treatment of diseases caused by this fungus. Another study suggested guaiacol as a drug candidate for treating adult polyglucosan body disease . These findings indicate promising future directions for the use of guaiacol in medical applications.

properties

IUPAC Name

2-methoxyphenol
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InChI

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
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InChI Key

LHGVFZTZFXWLCP-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC=C1O
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Molecular Formula

C7H8O2
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Related CAS

26247-00-7
Record name Phenol, 2-methoxy-, homopolymer
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DSSTOX Substance ID

DTXSID0023113
Record name 2-Methoxyphenol
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Molecular Weight

124.14 g/mol
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Physical Description

O-methoxyphenol appears as colorless to amber crystals or liquid. Density (of solid) 1.129 g / cm3. Solidifies at 28 °C (82.4 °F), but may remain liquid for a long time even at a much lower temperature. Slightly water soluble. Soluble in aqueous sodium hydroxide. Used medicinally as an expectorant. Used, because of its anti-oxidant properties, as an anti-skinning agent for paints., Other Solid, White or slightly yellow solid or colorless to yellowish liquid; Darkened by light and air; solidifies at 28 deg C (may remain liquid at lower temperatures); [Merck Index] Solid or liquid; mp = 32 deg C; [HSDB] Low melting solid; mp = 28-29 deg C; [MSDSon, Solid, Colourless to amber crystals, powerful, smoke-like, somewhat medicinal odour
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Boiling Point

399 to 403 °F at 760 mmHg (NTP, 1992), 205 °C
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Flash Point

180 °F (NTP, 1992), 180 °F (open cup)
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Solubility

Slightly soluble (NTP, 1992), Soluble in carbon tetrachloride, Miscible with alcohol, chloroform, ether, oils, glacial acetic acid; slightly soluble in petroleum ether; soluble in sodium hydroxide solution, 1 g /o-methoxyphenol/ is soluble in 60-70 mL water, in 1 mL glycerol, In water 18,700 mg/L at 25 °C, 18.7 mg/mL at 15 °C, slightly soluble in water, very soluble (in ethanol)
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Density

1.13 at 70.5 °F (NTP, 1992) - Denser than water; will sink, 1.1287 g/cu cm at 21 °C, 1.129-1.140
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Vapor Density

4.27 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

5 mmHg at 174 °F (NTP, 1992), 0.1 [mmHg], 0.103 mm Hg 25 °C
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Product Name

Guaiacol

Color/Form

Faintly yellowish, limpid, oily liquid or yellow crystals, White or slightly yellow crystalline mass or colorless to yellowish, very refractive liquid, Hexagonal prisms

CAS RN

90-05-1
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Melting Point

SOLIDIFIES at 82.4 °F (NTP, 1992), 32 °C, 28 °C
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Record name o-Methoxyphenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4241
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Guaiacol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001398
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The catalyst stratum was heated and when the temperature of the catalyst stratum reached 280° C., a starting compound mixture gas consisting of catechol and methyl alcohol in a molar mixing ratio of 1:3.44 and evaporated in an evaporator was fed, at a feeding rate of 10.5 g/min, together with nitrogen gas, into the reaction tube for 14 hours, to cause a catalytic dehydration (etherification) reaction of catechol with methyl alcohol and provide monoalkyl ester of catechol, i.e., guaiacol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

When the temperature of the catalyst stratum reached 260° C. in Example 43 and 300° C. in Example 44, a starting compound mixture consisting of catechol and methyl alcohol in a mixing molar ratio of 1:3.44 was evaporated in an evaporator, and the resultant starting compound mixture gas was fed in a feeding rate of 10.5 g/min. together with a nitrogen gas into the reaction tube for 14 hours, to etherify catechol with methyl alcohol and to produce a dihydric phenol compound monoalkylether, i.e., guaiacol. The reaction mixture gas discharged from the reaction tube was cooled to a temperature of 40° C. The resultant liquefied product was collected from the reaction mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

Sodium hydroxide (3.16 g, 79.1 m mole) was dissolved in 60 ml of methanol and the solution was refluxed for 12 hours. To the solution were added 750 mg (4.1 m mole) of 2-bromophenol and 240 mg of anhydrous cuprous chloride. Then the reaction was carried out in the same manner as in Comparison Example 2 for 5 hours while evaporating methanol. After the reaction was completed, 43.7 mg of 2-methoxyphenol was obtained in the same manner as in Comparison Example 2. Yield: 8.6%.
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous chloride
Quantity
240 mg
Type
reactant
Reaction Step Two
Yield
8.6%

Synthesis routes and methods IV

Procedure details

In to a 150 ml round-bottomed double-necked flask containing anisole (0.05 mol, 5.4 g), 50% aq. hydrogen peroxide (0.25 mol, 17.0 g) in acetonitrile (50 ml) was added vanadyl tetraphenoxyphthalocyanine (2.5 mol %, 1.18 g). The reaction was continued with vigorous stirring at 65° C. for 8 h. The reaction mixture was then filtered through a Buckner funnel, passed through a short column of silica gel to remove the catalyst and concentrated under reduced pressure. The resulting residue was analyzed by high resolution GCMSD, EI, quadrapole mass analyzer, EM detector. The conversion of anisole was determined on the basis of the weight of the residue left after evaporation and yields of guaiacol and 4-methoxyphenol were determined by GC. Conversion of anisole was 18%. The yield of the mixture of guaiacol and 4-methoxyphenol was 17.5%.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
vanadyl tetraphenoxyphthalocyanine
Quantity
1.18 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guaiacol
Reactant of Route 2
Guaiacol
Reactant of Route 3
Guaiacol
Reactant of Route 4
Guaiacol
Reactant of Route 5
Guaiacol
Reactant of Route 6
Guaiacol

Citations

For This Compound
87,800
Citations
JR Lawson, MT Klein - Industrial & engineering chemistry …, 1985 - ACS Publications
… from guaiacol to yield catechol, methane, and two guaiacol radicals. The guaiacol radical … radical that can abstract hydrogen from guaiacol, or disproportionate through steps such as …
Number of citations: 181 pubs.acs.org
DR Doerge, RL Divi, MI Churchwell - Analytical biochemistry, 1997 - Elsevier
… has also been proposed that the guaiacol oxidation been determined. In the present study, … radical derived from guaiacol undergoes substitution at the para position of guaiacol. After …
Number of citations: 277 www.sciencedirect.com
I Graça, JM Lopes, MF Ribeiro, FR Ribeiro… - Applied Catalysis B …, 2011 - Elsevier
… guaiacol over pure HY and HZSM-5 zeolites at 450C is presented and compared to gasoil+guaiacol … Guaiacol has a negative influence on both n-heptane and gasoil conversions, …
Number of citations: 94 www.sciencedirect.com
C Liu, Y Zhang, X Huang - Fuel processing technology, 2014 - Elsevier
Five possible pyrolytic pathways of guaiacol were proposed with an emphasis on the reactivity of the methoxy group. Pathway 1 is about the homolysis of Osingle bondCH 3 . Pathways …
Number of citations: 100 www.sciencedirect.com
A Gutierrez, RK Kaila, ML Honkela, R Slioor… - Catalysis today, 2009 - Elsevier
Hydrodeoxygenation (HDO) performed at high temperatures and pressures is one alternative for upgrading of pyrolysis oils from biomass. Studies on zirconia-supported mono- and …
Number of citations: 626 www.sciencedirect.com
M Azadfar, AH Gao, MV Bule, S Chen - International journal of biological …, 2015 - Elsevier
The structure of lignin obtained from the ozone and soaking aqueous ammonia pretreatment of wheat straw has been characterized utilizing chemical analytical methods in order to …
Number of citations: 197 www.sciencedirect.com
GJ DiLeo, ME Neff, PE Savage - Energy & Fuels, 2007 - ACS Publications
… with guaiacol, we learned that guaiacol disappears quickly in … ) as well as that of guaiacol itself. This finding indicates that … a product from guaiacol, it differs from guaiacol in that it lacks …
Number of citations: 125 pubs.acs.org
RS Koduri, M Tien - Journal of Biological Chemistry, 1995 - ASBMB
We have investigated the lignin peroxidase-catalyzed oxidation of guaiacol and the role of veratryl alcohol in this reaction by steady-state and pre-steady-state methods. Pre-steady-…
Number of citations: 146 www.jbc.org
RL Crawford, PP Olson - Applied and Environmental Microbiology, 1978 - Am Soc Microbiol
… of Streptomyces are shown to convert vanillate to guaiacol (o-methoxyphenol) and CO2 by … able to convert vanillate to guaiacol. Conversion of vanillate to guaiacol by the microfloras of …
Number of citations: 100 journals.asm.org
NB Van, D Laurenti, P Delichère, C Geantet - Applied Catalysis B …, 2011 - cheric.org
… with CoMoS catalysts has been investigated in guaiacol HDO reaction. Zirconia and titania … as support gave very efficient conversion of guaiacol into deoxygenated hydrocarbons with a …
Number of citations: 465 www.cheric.org

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